Phenol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-
Description
Significance of Hydroxyl Group Protection in Synthetic Transformations
In organic synthesis, molecules often possess multiple reactive sites. labinsights.nl To achieve a desired chemical transformation on one part of a molecule without affecting other sensitive functional groups, chemists employ "protecting groups". slideshare.net A protecting group is a chemical moiety that is temporarily attached to a functional group to decrease its reactivity. organic-chemistry.org This protection prevents the functional group from participating in unintended side reactions. zmsilane.com After the desired reaction is complete, the protecting group must be easily and selectively removed to regenerate the original functional group. uchicago.edu
The hydroxyl group is one of the most common and reactive functional groups, participating in a wide array of chemical reactions. libretexts.org Therefore, its protection is crucial in many synthetic sequences, especially when strong bases, organometallic reagents, hydrides, or acylating and alkylating agents are used. organic-chemistry.org The protection of hydroxyl groups can also improve the solubility of highly polar compounds, such as sugars and amino acids, in organic solvents, thereby increasing reaction yields. labinsights.nl
The Tetrahydropyranyl (THP) Moiety as a Protecting Group for Phenols
The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols and phenols. researchgate.net It is introduced by reacting the hydroxyl compound with 3,4-dihydro-2H-pyran (DHP) under acidic conditions. youtube.com This reaction results in the formation of a tetrahydropyranyl ether, which is technically an acetal (B89532). total-synthesis.com
The popularity of the THP group stems from several advantageous characteristics:
Ease of Introduction and Removal: The THP group is easily introduced, typically with an acid catalyst, and can be removed under mild acidic conditions. nih.gov
Stability: THP ethers are stable to a wide range of non-acidic reagents, including strong bases, Grignard reagents, organolithium compounds, metal hydrides, and reagents for oxidation and reduction. organic-chemistry.orgresearchgate.net
Low Cost: The reagent used for its introduction, dihydropyran, is inexpensive. thieme-connect.de
A notable feature of THP protection is the introduction of a new stereocenter at the anomeric carbon of the pyran ring. This can lead to the formation of a mixture of diastereomers if the original alcohol or phenol (B47542) is chiral, which can sometimes complicate purification and characterization. organic-chemistry.orgtotal-synthesis.com
The reaction of resorcinol (B1680541) with dihydropyran can be controlled to achieve selective protection of one of the two hydroxyl groups, leading to the formation of Phenol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-. This selective protection is valuable in syntheses where the two hydroxyl groups of resorcinol need to be differentiated for subsequent reactions.
Historical Context and Evolution of THP Protection Strategies for Phenolic Functionality
The use of the tetrahydropyranyl group for the protection of hydroxyl functions dates back to the mid-20th century. While Paul observed the formation of 2-methoxytetrahydropyran (B1197970) from methanol (B129727) and dihydropyran in 1934, it was later that the utility of this reaction for protecting alcohols was recognized. d-nb.inforsc.org
Initially, strong protic acids like hydrochloric acid or p-toluenesulfonic acid (TsOH) were commonly used as catalysts for the tetrahydropyranylation of alcohols and phenols. rsc.org Over time, the need for milder and more selective methods led to the development of a wide array of catalysts. These include Lewis acids, such as bismuth triflate and zinc chloride on alumina, as well as heterogeneous catalysts like ion-exchange resins and silica-supported acids. organic-chemistry.orgconicet.gov.ar The development of catalysts like pyridinium (B92312) p-toluenesulfonate (PPTS) provided a milder alternative for acid-sensitive substrates. highfine.com
The evolution of deprotection methods has also been significant. While initially relying on aqueous mineral acids, newer methods offer greater selectivity and compatibility with sensitive functional groups. acs.org These include alcoholysis in the presence of an acid catalyst and methods employing reagents like lithium bromide. conicet.gov.artandfonline.com This continuous development of both protection and deprotection strategies has solidified the position of the THP group as a versatile and indispensable tool in the organic chemist's toolbox.
Interactive Data Table: Catalysts for Tetrahydropyranylation of Phenols
| Catalyst | Typical Conditions | Advantages |
| p-Toluenesulfonic acid (TsOH) | Dichloromethane (B109758), Room Temperature | Readily available, effective |
| Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane, Room Temperature | Milder, suitable for acid-sensitive substrates |
| Bismuth triflate | Solvent-free, Room Temperature | Low toxicity, insensitive to air and moisture |
| Silica-supported perchloric acid | Solvent-free | Simple work-up, reusable catalyst |
| Zeolite H-beta | Dichloromethane, Room Temperature | Recyclable, mild conditions, high yield |
| Wells-Dawson heteropolyacid | Toluene (B28343), Room Temperature | Reusable, short reaction times, excellent yields |
Interactive Data Table: Conditions for Deprotection of Phenolic THP Ethers
| Reagent/Catalyst | Typical Conditions | Advantages |
| Acetic acid/Water/THF | 45°C | Mild conditions |
| p-Toluenesulfonic acid | Methanol, Room Temperature | Efficient for transacetalization |
| Lithium chloride/Water | DMSO, 90°C | Neutral conditions, avoids acid-sensitive group cleavage |
| Bismuth triflate | Methanol, Room Temperature | Also catalyzes the protection reaction |
| Cerium(III) chloride/Sodium iodide | Solvent-free | Mild and chemoselective |
| N-Bromosuccinimide/β-cyclodextrin | Water, Room Temperature | Oxidative deprotection, environmentally benign |
Structure
3D Structure
Properties
IUPAC Name |
3-(oxan-2-yloxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h3-5,8,11-12H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUOPDUXKZYZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564075 | |
| Record name | 3-[(Oxan-2-yl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132681-13-1 | |
| Record name | 3-[(Oxan-2-yl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(oxan-2-yloxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Tetrahydropyranyl Ethers of Phenols
Direct Protection of Phenols with Dihydropyran
The addition of a phenolic hydroxyl group to the double bond of dihydropyran is the fundamental transformation in forming the THP ether. This reaction is typically catalyzed by an acid, which activates the dihydropyran towards nucleophilic attack by the phenol (B47542).
A diverse array of acid catalysts, spanning homogeneous, heterogeneous, Lewis acid, and polyoxometalate systems, have been successfully utilized for the tetrahydropyranylation of phenols. The choice of catalyst can significantly influence reaction efficiency, selectivity, and environmental impact.
Homogeneous acid catalysts are soluble in the reaction medium and have been traditionally used for this transformation.
p-Toluenesulfonic Acid (p-TSA): A strong organic acid, p-TSA is a classic and effective catalyst for tetrahydropyranylation. researchgate.net However, its strong acidity can sometimes lead to side reactions or the degradation of sensitive substrates.
Pyridinium (B92312) p-Toluenesulfonate (PPTS): PPTS is a milder alternative to strong acids like p-TSA. nih.gov It is particularly useful for substrates that are unstable in the presence of strong acids. nih.govwikipedia.org The use of PPTS provides a source of pyridinium ions in an organic-soluble form, which facilitates the reaction under gentle conditions. chemicalbook.com It is an efficient catalyst for preparing tetrahydropyranyl ethers from both alcohols and phenols. chemicalbook.comasianpubs.org
Hydrochloric Acid (HCl): While effective, the use of strong mineral acids like HCl can be problematic due to their corrosive nature and the potential for undesired side reactions with sensitive functional groups. conicet.gov.ar
Heterogeneous catalysts offer significant advantages, including simplified product isolation, catalyst recovery, and reusability, contributing to more environmentally friendly processes. conicet.gov.arbeilstein-journals.org
Zeolite H-beta: This solid acid catalyst has proven to be highly efficient and recyclable for the tetrahydropyranylation of alcohols and phenols. organic-chemistry.orgresearchgate.net Reactions can be completed in short times with high yields. organic-chemistry.org The use of Zeolite H-beta represents a practical alternative to traditional methods, especially for larger-scale applications due to the low catalyst loading required and its recyclability. organic-chemistry.orgresearchgate.net
Silica-supported Perchloric Acid (HClO₄-SiO₂): This solid-supported catalyst is a versatile, efficient, and reusable option for the protection of hydroxyl groups. organic-chemistry.orgjst.go.jp It facilitates tetrahydropyranylation under solvent-free conditions at room temperature, offering high yields and short reaction times. organic-chemistry.org The catalyst's stability allows it to be recycled multiple times without a significant loss of activity, making it a cost-effective and greener choice. organic-chemistry.org
Lewis acids catalyze the reaction by coordinating to the oxygen atom of dihydropyran, thereby activating it for nucleophilic attack.
Bismuth Triflate (Bi(OTf)₃): Bismuth triflate is a highly efficient and versatile catalyst for the tetrahydropyranylation of a wide variety of alcohols and phenols. organic-chemistry.orgnorthwestern.edu A key advantage is its effectiveness under solvent-free conditions with very low catalyst loading (as low as 0.1 mol%). researchgate.netorganic-chemistry.org Bismuth triflate is also relatively non-toxic and insensitive to air and moisture, simplifying the experimental procedure. organic-chemistry.orgnorthwestern.edu
Polyoxometalates, such as heteropolyacids (HPAs), are gaining attention as "green" catalysts due to their superacidic properties and reusability. conicet.gov.artandfonline.com
H₁₄[NaP₅W₃₀O₁₁₀] (Preyssler's Catalyst): This Preyssler-type heteropolyacid is an effective and environmentally benign catalyst for the tetrahydropyranylation of alcohols and phenols. tandfonline.comresearchgate.net It can be used in catalytic amounts and demonstrates high activity. tandfonline.com A notable feature is its ability to selectively protect alcohols in the presence of phenols when using solvents like dichloromethane (B109758), whereas protection of phenols can be achieved by switching the solvent to toluene (B28343). tandfonline.com The catalyst is easily separated by filtration and can be reused. tandfonline.com
Optimizing reaction conditions is crucial for achieving high yields and selectivity in the tetrahydropyranylation of phenols. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.
The development of solid acid catalysts has been a significant step toward optimizing these reactions. For instance, the use of silica-supported catalysts allows for easy separation and recycling, reducing waste. conicet.gov.ar The reaction conditions are often mild, with many procedures operating at room temperature. organic-chemistry.orgorganic-chemistry.org Solvent choice can also play a critical role in selectivity. As seen with the H₁₄[NaP₅W₃₀O₁₁₀] catalyst, using toluene as a solvent favors the protection of phenols, while dichloromethane allows for the selective protection of alcohols over phenols. tandfonline.com
Solvent-free conditions, often employed with catalysts like bismuth triflate and silica-supported perchloric acid, represent a significant optimization by reducing environmental impact and simplifying work-up procedures. organic-chemistry.orgorganic-chemistry.org The data below illustrates the effectiveness of various catalytic systems.
Table 1: Comparison of Catalytic Systems for Tetrahydropyranylation
| Catalyst | Catalyst Type | Key Advantages | Typical Conditions |
|---|---|---|---|
| Pyridinium p-toluenesulfonate (PPTS) | Homogeneous | Mild, suitable for acid-sensitive substrates. wikipedia.org | Aprotic solvents (e.g., CH₂Cl₂). asianpubs.org |
| Zeolite H-beta | Heterogeneous | Recyclable, short reaction times, high yields. organic-chemistry.orgresearchgate.net | Hexane, reflux. organic-chemistry.org |
| Silica-supported Perchloric Acid | Heterogeneous | Reusable, solvent-free, room temperature. organic-chemistry.org | Neat (solvent-free). organic-chemistry.org |
| Bismuth Triflate (Bi(OTf)₃) | Lewis Acid | Very low catalyst loading, solvent-free, air/moisture insensitive. organic-chemistry.orgnorthwestern.edu | Neat (solvent-free), room temperature. organic-chemistry.org |
| H₁₄[NaP₅W₃₀O₁₁₀] | Polyoxometalate | Green, reusable, solvent-dependent selectivity. tandfonline.com | Toluene for phenols, reflux. tandfonline.com |
Table 2: Research Findings on Phenol Tetrahydropyranylation
| Catalyst System | Substrate | Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Wells–Dawson heteropolyacid (supported) | Phenol | Toluene | 2 h | Good to Excellent | conicet.gov.ar |
| Bismuth Triflate | Phenols | Solvent-free | Minutes to hours | High | organic-chemistry.org |
| H₁₄[NaP₅W₃₀O₁₁₀] | Phenols | Toluene | Varies | High | tandfonline.com |
| Zeolite H-beta | Phenols | Hexane | Minutes | High | organic-chemistry.org |
| Silica-supported Perchloric Acid | Phenols | Solvent-free | Minutes | High | organic-chemistry.org |
Optimization of Reaction Conditions for Phenol Tetrahydropyranylation
Solvent Effects
The choice of solvent can significantly influence the efficiency of the tetrahydropyranylation of phenols. While the reaction is often carried out in non-polar aprotic solvents like dichloromethane or chloroform, studies have explored a range of solvents to optimize reaction conditions. For instance, the use of greener ethereal solvents such as cyclopentyl methyl ether and 2-methyltetrahydrofuran (B130290) has been investigated, demonstrating that several alcohols and phenols can be almost quantitatively converted to their corresponding tetrahydropyranyl ethers. nih.govbeilstein-journals.org The polarity of the solvent can affect the solubility of the reactants and the stability of the charged intermediates in the reaction mechanism, thereby influencing the reaction rate and yield. nih.gov In some cases, solvent-free conditions have been successfully employed, offering an environmentally benign alternative. organic-chemistry.orgresearchgate.net The study of phenol in various non-aromatic and aromatic solvents has shown that solute-solute and solute-solvent interactions, such as OH⋯π interactions with aromatic solvents, can compete with the desired reaction pathway. rsc.org
| Solvent | Typical Reaction Conditions | Observed Effects and Findings | Reference |
|---|---|---|---|
| Dichloromethane (DCM) | Room temperature, acid catalyst | Commonly used, provides good solubility for reactants. | nih.gov |
| Tetrahydrofuran (B95107) (THF) | Room temperature, acid catalyst | Effective for many substrates, can participate in side reactions under strongly acidic conditions. | researchgate.net |
| Toluene | Room temperature, solid acid catalyst | Used with heterogeneous catalysts; reaction can be slower compared to polar solvents. | conicet.gov.ar |
| Solvent-Free | Room temperature or gentle heating, various catalysts | Environmentally friendly, often leads to high yields and short reaction times. | organic-chemistry.orgresearchgate.net |
| Cyclopentyl methyl ether (CPME) | Room temperature, heterogeneous acid catalyst | A "green" solvent alternative, providing high conversion rates. | nih.govbeilstein-journals.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Room temperature, heterogeneous acid catalyst | Another sustainable solvent option with good performance. | nih.govbeilstein-journals.org |
Temperature and Reaction Time Parameters
Temperature and reaction time are critical parameters that must be carefully controlled to achieve high yields and minimize side reactions during the tetrahydropyranylation of phenols. Many procedures are effective at room temperature, which is advantageous for preventing the degradation of sensitive functional groups. researchgate.netresearchgate.net Reaction times can vary significantly, from a few minutes to several hours, depending on the reactivity of the phenolic substrate, the catalyst used, and the reaction temperature. conicet.gov.arresearchgate.net For instance, using a Wells-Dawson heteropolyacid catalyst in toluene at room temperature, the protection of various phenols was achieved in as little as 10-20 minutes. conicet.gov.ar In contrast, the synthesis of 4-[(tetrahydro-2H-pyran-2-yl)oxy]phenol involved a reaction time of 5 hours at 30°C. researchgate.net Some protocols may require elevated temperatures to drive the reaction to completion, particularly with less reactive phenols or when using milder catalysts. organic-chemistry.org For example, a method for the selective deprotection of THP ethers uses lithium chloride and water in DMSO at 90°C. organic-chemistry.org Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of byproducts. researchgate.net
| Catalyst/Method | Substrate | Temperature (°C) | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Wells-Dawson heteropolyacid | Phenols | Room Temperature | 10-20 min | Good to excellent | conicet.gov.ar |
| PPTS | Hydroquinone monobenzyl ether | 30 | 5 h | 80 | researchgate.net |
| Fe2(SO4)3·xH2O | Phenols and Alcohols | Ambient | Varies | Good selectivity | cdnsciencepub.com |
| SBA-15-Ph-Pr-SO3H | Alcohols and Phenols | Room Temperature | <100 min | Good to excellent | researchgate.net |
| LiCl/H2O in DMSO (Deprotection) | THP ethers | 90 | Varies | Excellent | organic-chemistry.org |
Catalyst Loading and Stoichiometry
The efficiency of tetrahydropyranylation is highly dependent on the catalyst and its loading, as well as the stoichiometry of the reactants. A variety of acid catalysts can be employed, including Brønsted acids like p-toluenesulfonic acid (PTSA) and Lewis acids such as boron trifluoride etherate. nih.gov The amount of catalyst used is typically in the range of catalytic to stoichiometric amounts. For instance, some methods report using as little as 1 mol% of a catalyst like decaborane (B607025) for deprotection. koreascience.kr Overloading the catalyst can sometimes lead to undesired side reactions, such as polymerization of the dihydropyran. The molar ratio of the phenol to dihydropyran is also a key factor. A slight excess of dihydropyran is commonly used to ensure complete conversion of the phenol.
| Catalyst | Catalyst Loading | Substrate | Key Findings | Reference |
|---|---|---|---|---|
| Decaborane (for deprotection) | 1 mol% | Primary, secondary, phenolic, and allylic THP ethers | Efficient deprotection in absolute methanol (B129727) at room temperature. | koreascience.kr |
| Wells-Dawson heteropolyacid | 1% mmol | Phenols and alcohols | Effective at room temperature in toluene. | conicet.gov.ar |
| Bismuth triflate | Catalytic amount | Alcohols and phenols | Efficient under solvent-free conditions. | organic-chemistry.org |
| Silica-supported perchloric acid | Catalytic amount | Hydroxyl groups | Convenient protocol under solvent-free conditions. | organic-chemistry.org |
Quenching Strategies for Acid-Catalyzed Reactions
After the completion of an acid-catalyzed tetrahydropyranylation, it is crucial to quench the reaction to neutralize the acid catalyst and prevent the reverse reaction (deprotection) during workup and purification. A common strategy involves washing the reaction mixture with a mild aqueous base, such as a saturated sodium bicarbonate solution or a dilute sodium hydroxide (B78521) solution. conicet.gov.ar This neutralizes the acid catalyst, rendering it inactive. In cases where the product is sensitive to aqueous conditions, a non-aqueous workup may be preferred. This can involve filtering the reaction mixture through a short plug of a basic solid, such as silica (B1680970) gel or alumina, which has been treated with a base like triethylamine. Another approach is to add a solid base, like anhydrous potassium carbonate, directly to the reaction mixture before filtration and solvent removal. thieme-connect.de The choice of quenching strategy depends on the stability of the product and the nature of the catalyst used.
Regioselectivity in Protection of Polyhydroxylated Aromatics
The selective protection of one hydroxyl group in the presence of others in polyhydroxylated aromatic compounds, such as resorcinol (B1680541) or hydroquinone, is a significant challenge in organic synthesis. Achieving regioselectivity often depends on the steric and electronic properties of the hydroxyl groups, as well as the reaction conditions. For instance, in the synthesis of 4-[(tetrahydro-2H-pyran-2-yl)oxy]phenol from hydroquinone, a multi-step process involving initial monobenzylation followed by tetrahydropyranylation of the remaining phenolic hydroxyl group is employed to achieve the desired regioselectivity. researchgate.net The use of bulky catalysts or protecting groups can favor reaction at the less sterically hindered hydroxyl group. Furthermore, intramolecular hydrogen bonding in the substrate can influence the reactivity of adjacent hydroxyl groups, leading to selective protection. Careful control of stoichiometry, reaction time, and temperature can also be used to favor the formation of the mono-protected product. cdnsciencepub.com
Deprotection Strategies for Phenolic Tetrahydropyranyl Ethers
The removal of the THP protecting group is as important as its introduction. The stability of the THP ether to various reaction conditions, coupled with its facile cleavage under acidic conditions, makes it a versatile protecting group. nih.gov
Acidic Hydrolysis and Alcoholysis Mechanisms
The deprotection of phenolic tetrahydropyranyl ethers is most commonly achieved through acidic hydrolysis or alcoholysis. organic-chemistry.org The mechanism involves the protonation of the ether oxygen atom of the THP group by an acid catalyst. stackexchange.com This is followed by the cleavage of the C-O bond to form a stable oxocarbenium ion intermediate and the free phenol. The oxocarbenium ion is then attacked by a nucleophile, which is typically water in the case of hydrolysis or an alcohol in the case of alcoholysis. stackexchange.com This results in the formation of 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran. stackexchange.com A variety of acidic catalysts can be used for this purpose, ranging from strong mineral acids to milder Lewis acids, allowing for the deprotection to be tailored to the specific substrate and its functional group compatibility. organic-chemistry.orgkoreascience.kr
Mild Lewis Acid-Mediated Deprotection
While traditional deprotection of THP ethers often involves strong Brønsted acids, milder methods employing Lewis acids have been developed to enhance selectivity and compatibility with sensitive functional groups. organic-chemistry.org These methods often allow for the deprotection to occur under neutral or near-neutral conditions, which is advantageous in complex syntheses. researchgate.netresearchgate.net
Several Lewis acids have been shown to be effective for the cleavage of phenolic THP ethers. For instance, iron(III) tosylate has been utilized as a catalyst for the deprotection of THP ethers in methanol, offering a mild and efficient route to the corresponding phenols. scispace.com Bismuth triflate is another effective catalyst that can facilitate the deprotection of THP ethers, sometimes even under solvent-free conditions. organic-chemistry.orgscispace.com Cerium(III) chloride heptahydrate in methanol also provides a simple and convenient method for detetrahydropyranylation, yielding the parent phenols in high yields. researchgate.net
A noteworthy mild deprotection method involves the use of lithium chloride in a mixture of dimethyl sulfoxide (B87167) (DMSO) and water. organic-chemistry.orgacs.org This approach avoids the use of strong acids and toxic reagents, making it an environmentally favorable option. organic-chemistry.orgacs.org The reaction proceeds efficiently at 90°C, yielding the deprotected phenols in excellent yields. acs.orgacs.org This method has demonstrated compatibility with various sensitive functional groups, including methylenedioxy ethers, methoxymethyl ethers, benzyl (B1604629) ethers, and aldehydes. acs.orgacs.org
Table 1: Comparison of Mild Lewis Acid-Mediated Deprotection Methods for Phenolic THP Ethers
| Catalyst/Reagent | Solvent | Temperature (°C) | Key Advantages |
|---|---|---|---|
| Iron(III) tosylate | Methanol | Not specified | Mild conditions |
| Bismuth triflate | Solvent-free | Not specified | Non-toxic, insensitive to air/moisture |
| Cerium(III) chloride heptahydrate | Methanol | Not specified | Simple, convenient |
| Lithium chloride/Water | DMSO | 90 | Environmentally friendly, avoids strong acids |
Catalytic Hydrogenation for Simultaneous Deprotection (e.g., Debenzylation)
In molecules containing both a THP ether and a benzyl ether, simultaneous deprotection can sometimes be achieved through catalytic hydrogenation. Standard palladium on carbon (Pd/C) catalysts are commonly used for the hydrogenolysis of benzyl ethers. researchgate.netorganic-chemistry.org The cleavage of the THP ether under these conditions is often attributed to the presence of acidic impurities, such as residual palladium chloride (PdCl2) in the commercial catalyst, which can generate small amounts of hydrochloric acid (HCl) in the presence of a hydroxylic solvent like ethanol (B145695). researchgate.net
This inadvertent acid-catalyzed cleavage of the THP ether can be either a desired or an undesired side reaction. The choice of solvent plays a crucial role in the outcome. researchgate.net For instance, conducting the hydrogenation in a non-protic solvent with low water content, such as tetrahydrofuran or cyclohexane, can favor the selective deprotection of the benzyl group while leaving the THP ether largely intact. researchgate.net Conversely, using a protic solvent like methanol can lead to the complete deprotection of both the benzyl and THP ethers. researchgate.net
It's important to note that this simultaneous deprotection is not a true hydrogenolytic cleavage of the THP group but rather an acid-catalyzed alcoholysis. researchgate.net The presence of a base, such as pyridine, can effectively inhibit the cleavage of the acid-sensitive THP ether during catalytic hydrogenation. researchgate.net
Chemoselective Cleavage in the Presence of Other Protecting Groups
The selective removal of a THP protecting group in the presence of other protecting groups is a critical aspect of multi-step organic synthesis. The relatively high acid lability of the THP ether compared to many other protecting groups allows for its chemoselective cleavage. total-synthesis.comtotal-synthesis.com
For example, THP ethers can be cleaved under conditions that leave more robust protecting groups, such as tert-butyldimethylsilyl (TBDMS) ethers, intact. Mild acidic conditions, like acetic acid in aqueous tetrahydrofuran, are often sufficient to remove the THP group selectively. thieme-connect.de
Several reagent systems have been developed to achieve high chemoselectivity. Silica sulfuric acid in methanol has been reported as an efficient and mild reagent for the deprotection of THP ethers in the presence of other functional groups like dithianes and oximes. niscpr.res.in Another method utilizes lithium chloride in aqueous DMSO, which has been shown to be selective for THP ether cleavage while preserving benzyl ethers, methyl ethers, and even sensitive aldehyde functionalities. organic-chemistry.orgacs.orgacs.org
The choice of deprotection conditions can be tailored to selectively remove the THP group while preserving others. For instance, while catalytic hydrogenation in ethanol can cleave both THP and benzyl ethers, methoxymethyl (MOM) ethers are reported to be stable under these conditions. researchgate.net
Table 2: Chemoselective Deprotection of THP Ethers
| Reagent/Catalyst | Conditions | Preserved Protecting Groups/Functional Groups |
|---|---|---|
| Acetic Acid/H₂O/THF | Mildly acidic | TBDMS ethers |
| Silica Sulfuric Acid | Methanol | Dithianes, Oximes |
| Lithium Chloride/H₂O | DMSO, 90°C | Benzyl ethers, Methyl ethers, Aldehydes |
| Pd/C, H₂ | Ethanol | MOM ethers |
Multi-Step Synthesis Incorporating Phenolic THP Protection
The use of the tetrahydropyranyl group to protect phenolic hydroxyls is a cornerstone of many multi-step synthetic strategies, enabling complex molecular architectures to be assembled through sequential reactions.
Strategies for Complex Aryloxy Phenol Synthesis
The synthesis of complex m-aryloxy phenols often necessitates the use of protecting groups to mask the reactive hydroxyl functionality of one of the phenolic precursors. researchgate.netnih.gov The Ullmann condensation, a copper-catalyzed cross-coupling reaction, is a common method for forming the diaryl ether linkage. nih.gov In a typical sequence, a phenol is protected as its THP ether, which is then coupled with an aryl halide. nih.gov
For instance, m-methoxyphenol can be coupled with iodobenzene (B50100) derivatives using a copper(I) bromide catalyst and cesium carbonate as the base. nih.gov The resulting methoxy-substituted diaryl ether can then be demethylated using a reagent like boron tribromide to yield the desired m-aryloxy phenol. nih.gov Alternatively, a THP-protected phenol can be used in the Ullmann coupling, followed by acidic deprotection to reveal the free hydroxyl group. This strategy allows for the synthesis of complex aryloxy phenols bearing a variety of functional groups. researchgate.net
Sequential Functionalization with THP as an Intermediate
The THP group serves as a reliable temporary protecting group that allows for the sequential functionalization of an aromatic ring. Once the phenolic hydroxyl is protected as a THP ether, other positions on the aromatic ring can be modified through various reactions such as lithiation followed by electrophilic quench, cross-coupling reactions, or electrophilic aromatic substitution, without interference from the acidic phenolic proton. youtube.com
An example of this strategy involves the protection of a bromophenol as its THP ether. youtube.com This allows for the formation of a Grignard reagent at the bromine-bearing position, which would otherwise be incompatible with the acidic phenol. youtube.com This Grignard reagent can then participate in a variety of carbon-carbon bond-forming reactions. Following the desired transformations, the THP group can be easily removed under mild acidic conditions to regenerate the phenol. youtube.com This sequential approach is invaluable for the construction of highly functionalized phenolic compounds.
Industrial Scale Production Methodologies
On an industrial scale, the production of tetrahydropyranyl ethers involves the reaction of an alcohol or phenol with 3,4-dihydropyran (DHP). osti.gov The synthesis of DHP itself can be derived from renewable biomass sources, such as the hydrogenation of furfural-derived precursors. osti.gov The protection reaction is typically catalyzed by an acid. researchgate.nettandfonline.com For large-scale processes, the use of solid acid catalysts, such as zeolites or acidic ion-exchange resins like Amberlyst H-15, is often preferred. organic-chemistry.orgthieme-connect.de These heterogeneous catalysts offer the advantage of being easily separated from the reaction mixture by filtration, simplifying the work-up procedure and allowing for catalyst recycling. organic-chemistry.orgthieme-connect.de
The deprotection on an industrial scale would similarly favor methods that are efficient, cost-effective, and minimize waste. Acetal (B89532) exchange processes using an alcohol like methanol or ethanol in the presence of a solid acid catalyst are attractive options. thieme-connect.de The use of recyclable catalysts and the avoidance of stoichiometric, corrosive, or toxic reagents are key considerations for developing sustainable and economically viable industrial-scale production methodologies. osti.gov
Applications in Advanced Organic Synthesis and Materials Science
A Versatile Intermediate in Synthesis
The application of Phenol (B47542), 3-[(tetrahydro-2H-pyran-2-yl)oxy]- as a versatile synthetic intermediate is well-established. Its bifunctional nature—a nucleophilic phenol (once deprotected) and a modifiable aromatic ring—allows it to serve as a linchpin in the assembly of intricate molecules.
Precursor for Complex Aryl Ether Systems
The synthesis of complex aryl ether systems, which are core structures in many pharmaceuticals, natural products, and advanced materials, often leverages protected phenol derivatives. Phenol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- is an ideal precursor for these systems. The THP-protected hydroxyl group allows for other transformations to be carried out on the molecule without interference. Following these steps, the phenol can be deprotected and subsequently alkylated or arylated to form the desired ether linkage.
This strategy is particularly valuable in the synthesis of macrocyclic aryl ethers and poly(arylene ether)s, where precise control over the sequence of bond formation is critical. The stability of the THP ether ensures that the phenolic oxygen remains unreactive during intermediate steps, such as metal-catalyzed cross-coupling reactions at other positions on the aromatic ring, and is only revealed when the ether linkage needs to be formed.
Building Blocks for Polycyclic Compounds
In the construction of polycyclic compounds, particularly polycyclic aromatic hydrocarbons (PAHs), intermediates that allow for sequential ring formation are essential. Phenol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- serves as a valuable building block in this context. The protected phenol can be elaborated through various cyclization strategies. For instance, the aromatic ring can be functionalized with groups that, upon a subsequent cyclization reaction, form a new fused ring.
One common approach involves ortho-metalation of the THP-protected phenol followed by reaction with an electrophile, setting the stage for a ring-closing reaction. Palladium-catalyzed annulation reactions, for example, can be used to construct new aromatic rings by coupling two smaller fragments. The protected phenol acts as a nucleophilic or coupling partner in these reactions, with the THP group ensuring that the hydroxyl functionality does not interfere with the catalytic cycle. After the polycyclic core is assembled, the phenol can be deprotected to provide a handle for further functionalization or to act as a key pharmacophore in a biologically active molecule.
Intermediates in the Synthesis of Ligands and Catalyst Precursors
The development of novel ligands is crucial for advancing transition metal catalysis. Phenol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- serves as an important intermediate in the synthesis of specialized ligands. For example, it can be used to introduce a strategically placed hydroxyl group into a ligand framework, which can then participate in catalyst-substrate interactions or influence the electronic properties of the metal center.
The synthesis of N,S-heterocyclic carbene palladium(II) complexes, for example, highlights the intricate steps where protected functional groups are essential. In a broader context, the synthesis of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands often involves multi-step sequences where a protected phenol can be incorporated. The THP-protected phenol can be functionalized, for instance, with phosphine groups via ortho-lithiation followed by reaction with a chlorophosphine. The resulting phosphine ligand, bearing the protected phenol, can then be complexed to a metal. Subsequent deprotection of the phenol can yield a catalyst with a "hemilabile" hydroxyl group that can coordinate to the metal center or be used to tune the catalyst's solubility and reactivity. The use of heterogeneous catalysts for the tetrahydropyranylation of phenols underscores the importance of this protection strategy in creating these complex molecules.
Contribution to Total Synthesis Strategies
The total synthesis of complex natural products often requires a carefully planned strategy to assemble the target molecule efficiently. Phenol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- plays a significant role in modern synthetic approaches, particularly in convergent and combinatorial methodologies.
Strategic Use in Multi-Step Convergent Syntheses
Convergent synthesis is a powerful strategy that involves the independent synthesis of fragments of a target molecule, which are then coupled together in the later stages. This approach is generally more efficient than a linear synthesis. The use of THP-protected phenols is widespread in such multi-step syntheses. Phenol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- is an excellent example of a fragment that can be elaborated and then coupled with another part of the molecule.
For instance, in the synthesis of a complex natural product containing a substituted biphenyl (B1667301) ether linkage, one aromatic ring could be derived from this THP-protected phenol. The fragment can undergo several synthetic transformations before a crucial cross-coupling reaction, such as an Ullmann or Buchwald-Hartwig coupling, to connect it to the other fragment. The THP group's stability to a wide range of reagents makes it an ideal choice for protecting the phenolic hydroxyl group during the synthesis of the fragment. Its removal under mild acidic conditions ensures that other acid-sensitive functional groups in the advanced intermediate remain intact.
| Synthetic Strategy | Role of Phenol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- | Key Reactions |
| Convergent Synthesis | Pre-functionalized aromatic fragment | Cross-coupling (e.g., Suzuki, Ullmann), Deprotection |
| Total Synthesis of Alkaloids | Building block for isoquinoline (B145761) units | Pictet-Spengler, Bischler-Napieralski |
| Natural Product Synthesis | Protected nucleophile | Etherification, Acylation |
Integration into Combinatorial Synthesis Methodologies
Combinatorial chemistry, particularly solid-phase synthesis, is a technique used to rapidly generate large libraries of related compounds for drug discovery and materials science. In solid-phase synthesis, molecules are built on a solid support, which simplifies purification as excess reagents can be washed away.
Phenol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- is a suitable building block for such methodologies. It can be anchored to a solid support through various chemical linkages. Once attached, the THP-protected phenol can be subjected to a series of reactions to build a molecular library. The THP group is stable to many of the reagents used in solid-phase synthesis. For example, in the synthesis of a peptide library, the THP group can protect the side chain of a tyrosine analogue. After the desired sequence of reactions, the target molecules can be cleaved from the solid support, and the THP group can be removed to yield the final products. This approach allows for the efficient and systematic variation of molecular structure, which is a cornerstone of modern drug discovery.
Applications in Advanced Functional Materials
The functional group versatility of 3-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol makes it a key intermediate in the synthesis of a variety of advanced materials. The THP protecting group offers stability under numerous reaction conditions, yet can be readily removed when desired, allowing for the strategic unveiling of the reactive phenolic hydroxyl group.
Precursors for Optoelectronic Materials (e.g., OLED components)
In the field of optoelectronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), precise molecular architecture is paramount for achieving desired performance characteristics such as high brightness, efficiency, and long operational lifetimes. nih.gov Phenolic compounds are often utilized as core structural motifs in the synthesis of materials for these devices.
While direct utilization of Phenol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- in final OLED devices is not extensively documented, its role as a precursor is critical. The synthesis of complex organic molecules for OLEDs often requires a multi-step approach where selective protection and deprotection of functional groups are necessary. For instance, a related compound, 3-(4-bromophenoxy)phenol, has been used in the fabrication of an OLED. nih.gov The synthesis of such diaryl ethers can be accomplished through cross-coupling reactions where one of the phenolic hydroxyl groups is protected, for example as a THP ether, to ensure regioselectivity.
Furthermore, research into novel non-nucleoside reverse transcriptase inhibitors has led to the synthesis of intermediates like 4-(3-hydroxyphenoxy)-3-((tetrahydro-2H-pyran-2-yl)oxy) benzonitrile. nih.gov This highlights the utility of the THP-protected resorcinol (B1680541) moiety in constructing complex, functional organic molecules, a strategy that is directly translatable to the synthesis of novel host and emitter molecules for OLED applications. nih.gov The THP group allows for the introduction of various substituents onto the aromatic ring or coupling with other molecular fragments before its removal to yield the final, functional optoelectronic material.
Table 1: Representative Intermediates in Functional Material Synthesis
| Intermediate Compound | Application/Significance |
| 3-(4-bromophenoxy)phenol | Component in OLED fabrication. nih.gov |
| 4-(3-hydroxyphenoxy)-3-((tetrahydro-2H-pyran-2-yl)oxy) benzonitrile | Intermediate for non-nucleoside reverse transcriptase inhibitors, demonstrating the utility of the protected phenol structure in complex molecule synthesis. nih.gov |
Monomers for Polymer Synthesis
The synthesis of well-defined polymers with specific functionalities is a cornerstone of modern materials science. Phenol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- serves as a valuable monomer precursor, particularly for the production of poly(hydroxystyrene)s. Poly(p-hydroxystyrene) and its derivatives are crucial materials in the microelectronics industry, primarily as photoresists.
The direct polymerization of hydroxystyrene (B8347415) monomers can be challenging due to the high reactivity of the phenolic hydroxyl group, which can lead to uncontrolled side reactions. thieme-connect.de To circumvent this, the hydroxyl group is often protected prior to polymerization. The THP ether is an effective protecting group for this purpose.
A general synthetic strategy involves the protection of one of the hydroxyl groups of a dihydroxybenzene derivative, such as resorcinol, to yield a monomer precursor like 3-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol . This can then be converted to the corresponding vinyl monomer, for example, by etherification of the remaining free hydroxyl group with a vinyl-containing moiety, followed by polymerization. After the polymer backbone is formed, the THP protecting groups can be quantitatively removed under acidic conditions to yield the final poly(hydroxystyrene). This method allows for greater control over the polymerization process and the final properties of the polymer. A patent for the production of partially protected poly(hydroxystyrene)s highlights the industrial relevance of such protected monomers. thieme-connect.de
Table 2: Polymer Synthesis Utilizing Protected Phenol Monomers
| Polymer Type | Monomer Precursor | Significance |
| Poly(hydroxystyrene) | THP-protected hydroxystyrene | Used in photoresist materials for microelectronics. Protection of the hydroxyl group allows for controlled polymerization. thieme-connect.de |
Components in Liquid Crystal Compounds
Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The molecular structure of a compound dictates its ability to form liquid crystalline phases. Phenolic compounds, particularly those derived from resorcinol, are common building blocks in the design of liquid crystals due to their rigid core structure.
The mesomorphic (liquid crystalline) properties of these compounds are highly dependent on the nature of the substituents on the aromatic ring. The introduction of flexible alkyl or alkoxy chains at the terminal positions of the rigid core is a common strategy to induce liquid crystallinity. nih.govmdpi.comPhenol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- can be envisioned as a key starting material in the synthesis of such molecules.
The free phenolic hydroxyl group can be readily alkylated or esterified with a long-chain aliphatic group. The THP-protected hydroxyl group can then be deprotected and subsequently functionalized with another group, or it can be the site of attachment to another rigid core unit. This modular approach allows for the systematic variation of the molecular structure to fine-tune the mesomorphic properties, such as the temperature range of the liquid crystal phase and the type of phase (e.g., nematic, smectic). While specific liquid crystals derived directly from 3-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol are not extensively reported, the synthetic strategies employed for creating liquid crystals from 3-alkoxyphenols and other resorcinol derivatives are directly applicable. nih.govmdpi.com
THP Derivatives as Chiral Auxiliaries in Diastereoselective Reactions
A significant aspect of the tetrahydropyranyl protecting group is the introduction of a new stereocenter at the C-2 position of the pyran ring upon its reaction with an alcohol or phenol. This inherent chirality can be harnessed in diastereoselective synthesis.
When a prochiral alcohol is protected with dihydropyran, or when a chiral alcohol reacts with dihydropyran, a mixture of diastereomers is formed. While often considered a drawback due to the resulting complexity in purification and characterization, this feature can be exploited. Some research has explored the use of THP-derivatives as chiral auxiliaries for nucleophilic additions to aldehydes. In such cases, the chiral THP group can shield one face of the reactive center, leading to a preferential attack from the less hindered side and resulting in high diastereoselectivity in the formation of a new stereocenter.
The development of diastereoselective syntheses often relies on the use of chiral auxiliaries that can be easily introduced, effectively control the stereochemical outcome of a reaction, and then be readily removed. A THP ether derived from a chiral alcohol or a chiral dihydropyran fits this description. For instance, the diastereoselective synthesis of substituted tetrahydropyran-4-ones has been achieved through a silyl (B83357) enol ether Prins cyclization, demonstrating the utility of controlling stereocenters in pyran-containing structures. nih.govacs.org Although the use of Phenol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- itself as a chiral auxiliary is not a mainstream application, the principle of using the chiral THP moiety to induce diastereoselectivity is a recognized strategy in organic synthesis.
Computational and Spectroscopic Research on Phenolic Thp Ethers
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation and purity verification of "Phenol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-". Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier Transform Infrared (FTIR) spectroscopy each offer unique information about the molecule's composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation and Purity Assessment
NMR spectroscopy is a powerful tool for determining the precise structure of "Phenol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-". Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. organic-chemistry.orgthieme-connect.de The formation of the THP ether introduces a new stereocenter at the anomeric carbon (C-2' of the pyran ring), which can lead to diastereomeric mixtures if the parent phenol (B47542) is chiral. organic-chemistry.org
¹H NMR Spectroscopy: The ¹H NMR spectrum of a THP ether is often complex. thieme-connect.de For "Phenol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-," the spectrum would exhibit characteristic signals for the aromatic protons of the phenol ring, the protons of the tetrahydropyran (B127337) ring, and the phenolic hydroxyl proton. The protons on the aromatic ring would show splitting patterns dependent on their substitution. The protons of the THP ring typically appear as a series of multiplets in the upfield region, while the anomeric proton (O-CH-O) is a distinctive downfield signal. thieme-connect.de
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The aromatic carbons would appear in the downfield region, with their chemical shifts influenced by the position of the hydroxyl and THP-oxy groups. The carbons of the tetrahydropyran ring would have characteristic shifts, with the anomeric carbon (O-CH-O) being the most downfield of this group. thieme-connect.de
Interactive Data Table: Predicted NMR Data for Phenol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.3 | 105 - 160 |
| Phenolic OH | Variable, broad | - |
| Anomeric CH (O-CH-O) | ~5.4 | ~98 |
| THP CH₂O | 3.5 - 4.0 | 62 - 75 |
| THP CH₂ | 1.5 - 2.0 | 19 - 31 |
Note: The predicted data is based on typical values for phenolic THP ethers and related compounds. Specific values for Phenol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of "Phenol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-" and to analyze its fragmentation pattern, which aids in structural confirmation. The molecular ion peak ([M]⁺) would correspond to the exact mass of the compound. The fragmentation pattern of phenolic compounds often involves characteristic losses. purdue.edu For this molecule, fragmentation would likely involve cleavage of the ether linkage, leading to ions corresponding to the phenol and the tetrahydropyranyl moieties.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for Phenol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-
| m/z Value | Possible Fragment |
| 194 | [M]⁺ Molecular ion |
| 110 | [M - C₅H₈O]⁺ (loss of dihydropyran) |
| 85 | [C₅H₉O]⁺ (tetrahydropyranyl cation) |
Note: The predicted fragmentation is based on common fragmentation pathways for phenolic ethers.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the functional groups present in "Phenol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-" by detecting the absorption of infrared radiation. The spectrum would show characteristic bands for the O-H stretch of the phenolic hydroxyl group, C-O stretching of the ether linkage, and C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule. okstate.edu The presence of intramolecular hydrogen bonding can influence the position and shape of the O-H stretching band. okstate.edu
Interactive Data Table: Predicted FTIR Absorption Bands for Phenol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-
| Wave Number (cm⁻¹) | Vibrational Mode |
| 3600-3200 (broad) | O-H stretch (phenolic) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1600, 1475 | C=C stretch (aromatic ring) |
| 1260-1000 | C-O stretch (ether and phenol) |
Note: The predicted absorption bands are based on typical values for phenolic and ether compounds.
Theoretical Computational Studies
Theoretical computational studies, particularly those employing Density Functional Theory (DFT), provide a deeper understanding of the molecular properties of "Phenol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-" at an atomic level.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
DFT calculations are a powerful method for optimizing the molecular geometry and understanding the electronic structure of molecules. researchgate.net For "Phenol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-," DFT can be used to predict bond lengths, bond angles, and dihedral angles, offering a three-dimensional model of the molecule. These calculations can also provide insights into the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential, which are crucial for understanding the molecule's reactivity.
Future Research Directions
Development of More Efficient and Sustainable Synthetic Methods for Phenolic THP Ethers
The synthesis of phenolic THP ethers traditionally relies on the acid-catalyzed reaction of a phenol (B47542) with 3,4-dihydro-2H-pyran (DHP). While effective, conventional methods often employ homogeneous acid catalysts that can be difficult to remove from the reaction mixture, and may utilize hazardous organic solvents. nih.govbeilstein-journals.org Future research is increasingly directed towards "green" and more sustainable alternatives.
A significant thrust in this area is the development of heterogeneous catalysts. d-nb.infonih.gov These solid-supported catalysts, such as silica-supported ammonium (B1175870) bisulfate (NH₄HSO₄@SiO₂) and zeolites, offer the distinct advantage of being easily separable from the reaction mixture by simple filtration, allowing for their recovery and reuse. nih.govorganic-chemistry.org This not only simplifies product purification but also reduces chemical waste. Research is ongoing to develop more robust and active heterogeneous catalysts that can operate under milder conditions and with a broader range of phenolic substrates.
Another key aspect of sustainable synthesis is the use of environmentally benign solvents. beilstein-journals.org Traditional solvents like dichloromethane (B109758) are being replaced with greener alternatives such as cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which are less toxic and can be derived from renewable resources. nih.govbeilstein-journals.org The exploration of solvent-free reaction conditions is also a promising avenue, further minimizing the environmental impact of these transformations. organic-chemistry.orgresearchgate.net Additionally, the use of natural deep eutectic solvents (NADES) as both catalyst and solvent is an emerging area that holds promise for highly efficient and sustainable tetrahydropyranylation of phenols. unito.it
Exploration of Novel Catalytic Systems for Protection and Deprotection
The discovery of novel and more efficient catalytic systems for both the formation (protection) and cleavage (deprotection) of phenolic THP ethers is a central theme in ongoing research. The ideal catalyst should be highly active, selective, inexpensive, and environmentally friendly.
A wide array of new catalysts have been investigated, including various Lewis acids, solid acids, and heteropolyacids. tandfonline.com For instance, bismuth triflate has been shown to be an effective and relatively non-toxic catalyst for both protection and deprotection under solvent-free conditions. organic-chemistry.org Heteropolyacids, such as H₁₄[NaP₅W₃₀O₁₁₀], are also gaining attention due to their superacidic properties, which allow for efficient catalysis of both the protection of phenols and the cleavage of the resulting THP ethers. tandfonline.com The development of catalysts that can be easily recovered and recycled is a major focus, with materials like polystyrene-supported gallium trichloride (B1173362) showing high activity and reusability. researchgate.net
The exploration of organocatalysts, such as imidazole-based zwitterionic salts, presents a metal-free alternative for tetrahydropyranylation, offering advantages like clean reactions and the absence of hazardous waste. researchgate.net Furthermore, the use of ionic liquids as catalysts is being explored, which can offer unique reactivity and selectivity in these transformations. researchgate.net The table below summarizes a selection of novel catalytic systems and their key features.
| Catalyst System | Key Features | Reaction |
|---|---|---|
| NH₄HSO₄@SiO₂ | Heterogeneous, recyclable, effective in green solvents. nih.gov | Protection |
| Zeolite H-beta | Heterogeneous, recyclable, mild conditions, short reaction times. organic-chemistry.org | Protection & Deprotection |
| Bismuth Triflate | Relatively non-toxic, insensitive to air/moisture, solvent-free conditions. organic-chemistry.org | Protection & Deprotection |
| H₁₄[NaP₅W₃₀O₁₁₀] (Heteropolyacid) | Highly acidic, efficient for both reactions, reusable. tandfonline.com | Protection & Deprotection |
| Polystyrene-supported GaCl₃ | Heterogeneous Lewis acid, highly active, reusable. researchgate.net | Protection |
| Imidazole-based Zwitterionic Salt | Organocatalyst, metal-free, clean reaction. researchgate.net | Protection |
Advanced Applications in Complex Molecule Assembly
The THP ether protecting group has been a cornerstone in the multi-step synthesis of complex natural products. rsc.orgrsc.org Its stability under a wide range of reaction conditions, including strongly basic media and in the presence of organometallic reagents, makes it invaluable for intricate synthetic routes. unito.ittotal-synthesis.com Future research will continue to leverage this robustness in the total synthesis of increasingly complex and biologically active molecules.
The strategic use of THP ethers allows for the selective masking of phenolic hydroxyl groups while other transformations are carried out on different parts of the molecule. This is crucial in the synthesis of polyketides, macrolides, and other natural products that are rich in functional groups. researchgate.net Researchers are continually exploring new strategies for the construction of tetrahydropyran (B127337) rings, which are common motifs in many natural products, and the application of THP protecting groups is often integral to these synthetic endeavors. rsc.orgresearchgate.net
Furthermore, the development of milder and more selective deprotection methods will enhance the utility of THP ethers in the late stages of complex molecule synthesis, where sensitive functional groups may be present. The ability to selectively remove a THP group in the presence of other acid-labile protecting groups remains a challenge and an active area of research.
Investigation of Stereoselective Control in THP-Related Transformations
A notable drawback of the tetrahydropyranylation of chiral alcohols and phenols is the introduction of a new stereocenter at the C-2 position of the tetrahydropyran ring, leading to the formation of a mixture of diastereomers. organic-chemistry.org This can complicate purification and characterization of the protected compound. While this is less of a concern for achiral phenols, it becomes significant when the phenol is part of a chiral molecule.
Future research will likely focus on developing methods for the stereoselective formation of phenolic THP ethers. This could involve the use of chiral catalysts that can direct the addition of the phenol to one face of the DHP double bond, leading to an enrichment of one diastereomer. While some studies have noted the formation of diastereomeric mixtures, dedicated efforts to control this stereoselectivity are still in their early stages. beilstein-journals.org The ability to control the stereochemistry of the THP ether linkage would be a significant advancement, particularly in the synthesis of complex molecules where precise stereochemical control is paramount.
Integration with Flow Chemistry and Automated Synthesis Platforms
The fields of flow chemistry and automated synthesis are revolutionizing how organic molecules are prepared. thieme-connect.deamidetech.com These technologies offer numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for high-throughput screening and optimization. amidetech.comgoflow.at The integration of methods for the formation and cleavage of phenolic THP ethers into these automated platforms is a logical and promising future research direction.
Flow chemistry systems can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities in tetrahydropyranylation reactions. thieme-connect.de The use of packed-bed reactors containing a heterogeneous catalyst would be particularly well-suited for continuous flow processes, allowing for the continuous production of the desired THP ether with easy separation of the catalyst. amidetech.com
Automated synthesis platforms can be programmed to perform multi-step reaction sequences, including protection and deprotection steps, without manual intervention. nih.gov The development of robust and reliable protocols for the formation and cleavage of phenolic THP ethers that are compatible with these automated systems will be crucial for accelerating the discovery and synthesis of new molecules. This integration will not only increase the efficiency of complex molecule synthesis but also enable the rapid generation of libraries of compounds for biological screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
